Capillarisin

5-LOX inhibition anti-inflammatory skin inflammation

Select Capillarisin for its non-substitutable role as a dual STAT3/Nrf2 pathway tool and a mandatory QC marker. It uniquely inhibits STAT3 Tyr705 via SHP-1/SHP-2 phosphatases, unlike scoparone or esculetin, and activates Nrf2/HO-1 for neuroprotection and hepatoprotection studies. Use as a required co-marker with scoparone for authenticating Artemisia capillaris raw materials per validated HPLC methods. Ensure your research or QC workflow meets the highest authentication and mechanistic-targeting standards with this pure, research-grade chromone.

Molecular Formula C16H12O7
Molecular Weight 316.26 g/mol
CAS No. 56365-38-9
Cat. No. B150004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapillarisin
CAS56365-38-9
Synonymscapillarisin
capillarisine
Molecular FormulaC16H12O7
Molecular Weight316.26 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OC(=CC2=O)OC3=CC=C(C=C3)O)O
InChIInChI=1S/C16H12O7/c1-21-16-11(19)6-12-14(15(16)20)10(18)7-13(23-12)22-9-4-2-8(17)3-5-9/h2-7,17,19-20H,1H3
InChIKeyNTKNGUAZSFAKEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capillarisin (CAS 56365-38-9): A Chromone-Derived Natural Product with Multi-Target Pharmacological Profile


Capillarisin (CAS 56365-38-9; C₁₆H₁₂O₇; MW 316.26) is a naturally occurring chromone derivative and a characteristic bioactive constituent isolated from Artemisia capillaris Thunb. (Compositae), a medicinal herb widely used in traditional East Asian medicine for hepatoprotective and choleretic purposes [1]. The compound is structurally defined as 5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxy-4H-chromen-4-one, belonging to the coumarin/chromone class of phenylpropanoid polyketides [2]. Capillarisin exhibits multiple pharmacologically relevant activities, including anti-inflammatory effects via TLR4/NF-κB pathway modulation, STAT3 inhibitory activity, antioxidant effects through Nrf2/HO-1 pathway activation, and anti-metastatic properties via MMP-9 suppression [3][4].

Why Generic Substitution Fails for Capillarisin (56365-38-9): Differential Efficacy and Mechanistic Specificity Among Artemisia-Derived Analogs


Although multiple coumarin and chromone derivatives co-occur in Artemisia capillaris extracts—including scoparone (6,7-dimethylesculetin), scopoletin, and esculetin—these structurally related compounds exhibit substantially divergent pharmacological potency profiles that preclude interchangeable use [1]. Direct comparative studies demonstrate that Capillarisin shows quantitatively distinct efficacy relative to its in-class analogs across multiple assay systems, with scoparone exhibiting superior smooth muscle relaxation while esculetin demonstrates greater 5-LOX inhibitory potency, and Capillarisin itself occupying a unique mechanistic niche as a STAT3 pathway inhibitor with no comparable activity observed for other A. capillaris constituents [2][3]. Furthermore, Capillarisin is one of only two primary chemical markers (along with scoparone) routinely used for the authenticated quality control and standardization of A. capillaris herbal materials and prescriptions, underscoring its compositional and functional non-substitutability [4].

Capillarisin (56365-38-9): Head-to-Head Comparative Evidence Against Structural Analogs


Capillarisin vs. Esculetin and Quercetin: 5-Lipoxygenase (5-LOX) Inhibitory Activity Comparison

In a direct comparative screening of nine major compounds isolated from Artemisia capillaris against 5-LOX-catalyzed leukotriene production in ionophore-induced rat basophilic leukemia-1 (RBL-1) cells, Capillarisin was identified among the active constituents, but esculetin and quercetin were the most potent inhibitors with IC₅₀ values of 6.6 μM and 0.7 μM, respectively [1]. While Capillarisin did not demonstrate the highest 5-LOX inhibitory potency in this assay system, the study confirms its contribution to the overall anti-inflammatory activity of A. capillaris extracts and positions its 5-LOX activity within the measurable range of its structural class [1].

5-LOX inhibition anti-inflammatory skin inflammation

Capillarisin vs. Scoparone, Esculetin, and Scopoletin: Smooth Muscle Relaxant Activity on Rabbit Penile Corpus Cavernosum

In a direct head-to-head comparison of four components (esculetin, scopoletin, capillarisin, and scoparone) isolated from Artemisia capillaris ethyl acetate fraction, scoparone demonstrated the highest relaxant effect on rabbit penile corpus cavernosum smooth muscle (PCCSM) precontracted with 10⁻⁵ M phenylephrine [1][2]. The study evaluated all four compounds across a concentration range of 10⁻⁷ to 10⁻⁴ M and quantified the percentage of relaxation relative to the submaximal contractile response induced by phenylephrine [2]. While Capillarisin exhibited measurable relaxant activity, its efficacy was lower than that of scoparone in this specific tissue system [1].

smooth muscle relaxation erectile dysfunction nitric oxide signaling

Capillarisin-Specific STAT3 Inhibition: A Unique Mechanistic Profile Absent in Other A. capillaris Constituents

Capillarisin has been identified as a novel blocker of STAT3 activation, acting through induction of SHP-1 and SHP-2 tyrosine phosphatases to inhibit both constitutive and inducible STAT3 phosphorylation at tyrosine residue 705 (but not serine 727) in human multiple myeloma cells [1]. This STAT3 inhibitory mechanism is not reported for other major A. capillaris constituents including scoparone, scopoletin, or esculetin, establishing a functional differentiation point where Capillarisin provides unique access to STAT3 pathway modulation [2]. The compound demonstrates suppression of STAT3-mediated processes including tumor cell growth, metastasis, and chemoresistance [1].

STAT3 inhibition cancer therapeutics signal transduction

Capillarisin Suppresses MMP-9 Expression via NF-κB Pathway: Quantitative Inhibition Without TIMP Modulation

Capillarisin significantly suppresses PMA-induced MMP-9 expression in MCF-7 human breast carcinoma cells through inhibition of NF-κB-dependent transcriptional activity via p38 MAPK and JNK signaling pathways [1]. Notably, Capillarisin exerts this effect without affecting the enzymatic activity of MMP-9 or the expression of tissue inhibitors of metalloproteinases (TIMP-1 and TIMP-2), demonstrating pathway-specific transcriptional regulation [1]. This selective transcriptional suppression contrasts with broad-spectrum MMP inhibitors and is not established for scoparone or other A. capillaris constituents [2].

MMP-9 inhibition cancer metastasis NF-κB signaling

Capillarisin and Scoparone as Co-Primary Quality Markers: Quantitative HPLC Differentiation in A. capillaris Authentication

Capillarisin and scoparone (6,7-dimethylesculetin) are established as the two primary chemical markers for quantitative quality control of Artemisia capillaris herbal materials and prescriptions [1]. A validated three-dimensional gradient HPLC method enables simultaneous quantitative determination of both compounds, with Capillarisin quantified using the regression equation Y = 62.17X - 0.149 (r = 1.000), where Y represents concentration and X represents peak area [1]. The method achieves detection of trace amounts of both compounds in complex prescription matrices, demonstrating that authentic A. capillaris material requires measurable levels of both Capillarisin and scoparone [2].

quality control HPLC botanical authentication

Capillarisin Hydrous vs. Anhydrous Form: Differential Hydrolytic Stability Based on Crystal Structure Analysis

Crystallographic analysis reveals that Capillarisin undergoes distinct conformational changes upon transformation between its hydrous and anhydrous forms [1]. The O2-C1 and O2-C10 bond lengths, which directly influence hydrolytic stability, exhibit greater asymmetry in the hydrous form compared to the anhydrous form [1]. The hydrous crystal structure is stabilized by intermolecular hydrogen bonds mediated through a solvent water molecule . This structural polymorphism indicates that procurement and storage conditions (specifically hydration state control) may impact compound stability and analytical reproducibility.

crystal structure stability hydrolysis resistance

Capillarisin (56365-38-9) Applications: Evidence-Backed Research and Industrial Use Cases


Cancer Research: STAT3-Driven Tumor Models and Anti-Metastatic Studies

Investigators studying STAT3-mediated oncogenesis, tumor metastasis, or chemoresistance should select Capillarisin as the primary compound of interest over other A. capillaris constituents (scoparone, scopoletin, esculetin) because Capillarisin uniquely inhibits both constitutive and inducible STAT3 activation at Tyr705 via SHP-1/SHP-2 tyrosine phosphatase induction [7]. Additionally, Capillarisin suppresses MMP-9 expression through NF-κB transcriptional inhibition without altering TIMP levels, providing a mechanistically distinct anti-metastatic tool [8]. The compound has demonstrated suppression of migration and invasion in prostate carcinoma (DU145, LNCaP) and breast carcinoma (MCF-7) cell models [8].

Quality Control and Authentication of Artemisia capillaris Herbal Materials and Formulations

Analytical laboratories and pharmaceutical quality control departments must employ Capillarisin as one of two essential quantitative markers (alongside scoparone) for authenticating A. capillaris raw materials and finished herbal products [7]. Validated three-dimensional gradient HPLC methods enable simultaneous quantification of both markers in complex prescription matrices with the regression equation for Capillarisin established as Y = 62.17X - 0.149 (r = 1.000) [7]. Authentic A. capillaris material requires detectable levels of both Capillarisin and scoparone; material containing only scoparone or lacking Capillarisin fails authentication criteria [8].

Neuroinflammation and Oxidative Stress Studies: Nrf2/HO-1 Pathway Activation

Capillarisin is indicated for research applications requiring Nrf2/HO-1 pathway activation, as the compound induces Nrf2 phosphorylation, subsequent ARE-mediated transcription, and up-regulation of downstream molecules HO-1 and NAD(P)H:quinone oxidoreductase 1 in SH-SY5Y neuroblastoma and BV2 microglial cells [7]. This mechanism underlies the compound‘s demonstrated protective effects against bupivacaine-induced neurotoxicity in SH-SY5Y cells via ROS-mediated PI3K/PKB pathway activation and mitigation of mitochondrial injury and endoplasmic reticulum stress [8]. Researchers studying oxidative stress-mediated neuronal injury or neuroinflammatory conditions should select Capillarisin based on this established Nrf2-activating profile.

Cholestatic Liver Injury Models: Hydrophobic Bile Acid-Induced Hepatocyte Protection

Capillarisin provides antioxidant-mediated hepatoprotection in cholestatic liver injury models, with demonstrated efficacy in reducing hepatocyte injury caused by hydrophobic bile acids (glycochenodeoxycholic acid) [7]. The mechanism involves prevention of ROS generation and inhibition of cytochrome c release, thereby minimizing hepatocyte apoptosis [7]. Capillarisin also exhibits protective effects against tert-butylhydroperoxide-induced oxidative damage in rat primary hepatocytes [8]. This application scenario differentiates Capillarisin from scoparone, which primarily acts through choleretic bile flow stimulation rather than direct antioxidant hepatocyte protection [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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